
6'-(Bromomethyl)-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(Bromomethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The bromomethyl group attached to the 6’ position of the bipyridine structure introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Bromomethyl)-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 6’ position .
Industrial Production Methods
Industrial production of 6’-(Bromomethyl)-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6’-(Bromomethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine rings.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions, usually in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: New bipyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation Products: Oxidized forms of bipyridine with altered electronic properties.
Coupling Products: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
Applications De Recherche Scientifique
6’-(Bromomethyl)-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex bipyridine derivatives and coordination compounds.
Biology: Employed in the design of ligands for metal complexes that can interact with biological molecules.
Medicine: Investigated for potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 6’-(Bromomethyl)-2,3’-bipyridine is primarily related to its ability to form coordination complexes with metal ions. The bipyridine structure provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These metal complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromomethyl group can also participate in further chemical modifications, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with two nitrogen atoms available for coordination.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and coordination behavior.
6,6’-Dibromo-2,2’-bipyridine: A compound with two bromine atoms, offering different reactivity and applications.
Uniqueness
6’-(Bromomethyl)-2,3’-bipyridine is unique due to the presence of the bromomethyl group at the 6’ position, which provides specific reactivity for substitution and coupling reactions. This unique functional group allows for the synthesis of a wide range of derivatives and coordination complexes, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2 |
Clé InChI |
TVKCFSZCXJEWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


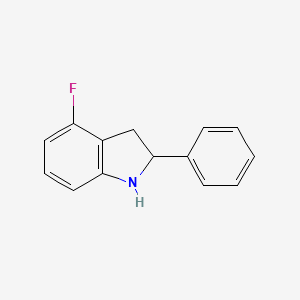

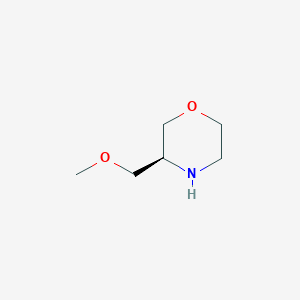
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
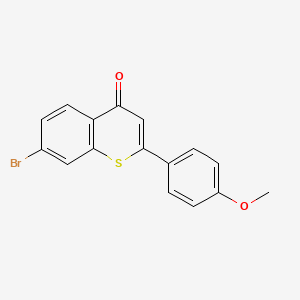
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
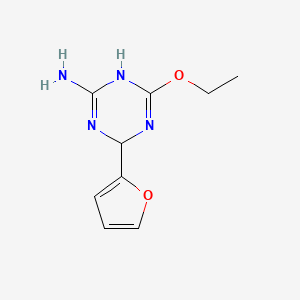

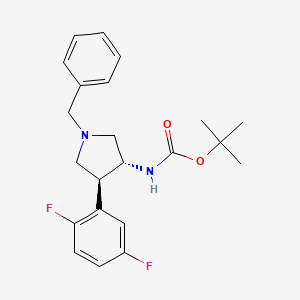

![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


